6-Methylbenzothiazol-2-amine monohydrochloride
Description
6-Methylbenzothiazol-2-amine monohydrochloride is a benzothiazole derivative characterized by a methyl substituent at the 6-position of the benzothiazole ring and an amine group at the 2-position, protonated as a hydrochloride salt. This compound is synthesized via treatment of the parent amine with gaseous HCl, achieving yields of 91–99% without recrystallization . Its structural confirmation relies on elemental analysis and spectral data (IR, NMR), though solubility challenges in nitro-substituted analogues (e.g., compounds 2 and 3 in ) limit full characterization in some cases .
The compound exhibits biological activity against human malignant cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) carcinomas, with inhibitory effects quantified in vitro .
Structure
3D Structure of Parent
Properties
CAS No. |
56896-76-5 |
|---|---|
Molecular Formula |
C8H9ClN2S |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
6-methyl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H |
InChI Key |
LSZDFOQRIMQFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzothiazol-2-amine monohydrochloride typically involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the monohydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenzothiazol-2-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that compounds derived from 6-methylbenzothiazol-2-amine exhibit notable antimicrobial activity. For instance, derivatives of this compound have been evaluated against various bacterial strains and have shown significant efficacy. A study highlighted the synthesis of several derivatives that were tested for their antimicrobial properties, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of benzothiazole derivatives, including 6-methylbenzothiazol-2-amine, has been extensively researched. A notable study investigated the activity of synthesized compounds against human colorectal carcinoma cell lines (HCT116). Some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .
Molecular Imaging
Fluorescent Probes
Benzothiazole derivatives are increasingly utilized as fluorescent probes in molecular imaging. The unique optical properties of these compounds allow for their application in near-infrared fluorescence imaging, which is crucial for visualizing biological processes in vivo. A study demonstrated that specific benzothiazole-based probes could effectively target cancer cells, facilitating real-time imaging and monitoring of tumor dynamics .
Targeted Drug Delivery
The incorporation of 6-methylbenzothiazol-2-amine into drug delivery systems has shown promise in enhancing the bioavailability and stability of therapeutic agents. For example, its use in conjunction with β-cyclodextrin has been explored to improve the solubility and stability of poorly soluble drugs, thus enhancing their therapeutic efficacy . This approach is particularly beneficial for light-sensitive compounds that require protection from environmental factors.
Material Sciences
Dyes and Photographic Applications
Compounds based on benzothiazole, including 6-methylbenzothiazol-2-amine, have been employed in the synthesis of cyanine dyes used for photographic applications. These dyes are known for their high fluorescence intensity and stability under light exposure, making them suitable for use in recording media such as CD-Rs and DVD-Rs . The incorporation of benzothiazole moieties into dye structures has been shown to enhance their performance in these applications.
Solar Cell Sensitizers
Recent advancements have also seen the application of benzothiazole derivatives in dye-sensitized solar cells (DSSCs). The cost-effectiveness and recyclability of these dyes make them attractive candidates for sustainable energy solutions. Studies indicate that benzothiazole-based dyes can significantly improve the efficiency of solar cells by extending light absorption into the near-infrared region .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-Methylbenzothiazol-2-amine monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Key structural variations among benzothiazole derivatives influence solubility, stability, and biological activity:
Notes:
- The methyl group in 6-methylbenzothiazol-2-amine monohydrochloride enhances water solubility compared to nitro-substituted analogues (e.g., compounds 2 and 3 in ), which require recrystallization for purification .
- Methoxy and ethoxy substituents (e.g., 6-methoxybenzothiazol-2-amine) reduce solubility in polar solvents due to increased hydrophobicity but improve crystallinity via hydrogen-bonded networks .
Anticancer Activity
- 6-Nitro/6-aminobenzothiazoles: Exhibit antimicrobial activity, with nitro groups enhancing bacterial growth inhibition .
Molecular Interactions and Crystallography
- This compound: Protonation at the amine nitrogen facilitates ionic interactions in aqueous environments, enhancing bioavailability .
- 6-Methoxybenzothiazol-2-amine : Forms planar molecular structures with intermolecular N–H⋯N and N–H⋯O hydrogen bonds, creating one-dimensional chains that stabilize the crystal lattice .
Biological Activity
6-Methylbenzothiazol-2-amine monohydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, summarizing relevant studies, case reports, and findings from diverse sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₈ClN₂S
- CAS Number : 56896-76-5
This compound features a benzothiazole ring, which is known for its biological significance due to its ability to interact with various biological targets.
Antitumor Activity
Research indicates that derivatives of benzothiazole, including 6-methylbenzothiazol-2-amine, exhibit significant antitumor activity. A study evaluated several benzothiazole compounds against human cancer cell lines such as HeLa (cervical), MCF-7 (breast), and CaCo-2 (colon) cells. The results showed that these compounds have moderate antitumor effects with IC50 values ranging from to M, highlighting their potential as therapeutic agents in cancer treatment .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (M) |
|---|---|---|
| 6-Methylbenzothiazol-2-amine | HeLa | |
| MCF-7 | ||
| CaCo-2 | ||
| Hep-2 | ||
| WI-38 | Not significant |
Antimicrobial Activity
In addition to its antitumor properties, 6-methylbenzothiazol-2-amine has been investigated for its antimicrobial activity. A study assessed the efficacy of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited comparable activity to standard antimicrobial agents .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| 6-Methylbenzothiazol-2-amine | S. aureus | Moderate |
| E. coli | Moderate | |
| Pseudomonas aeruginosa | Low | |
| Candida albicans | Moderate |
The precise mechanism through which 6-methylbenzothiazol-2-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells . Furthermore, its ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.
Safety and Toxicology
The safety profile of benzothiazole derivatives is crucial for their therapeutic application. Toxicological studies have indicated that some derivatives may exhibit cytotoxic effects at higher concentrations; thus, further investigation into the safety margins of 6-methylbenzothiazol-2-amine is warranted .
Q & A
Q. What are the standard synthetic protocols for 6-Methylbenzothiazol-2-amine monohydrochloride?
- Methodological Answer : The synthesis typically involves:
- Condensation Reactions : Reacting substituted aldehydes with 2-amino-5-methylthiophenol in acidic conditions to form the benzothiazole core. For example, analogous protocols for 6-amino derivatives use benzaldehyde derivatives and 2-amino-5-nitrothiophenol .
- Reduction : Reduction of nitro or other functional groups using SnCl₂/HCl to yield the amine intermediate. For 6-methyl derivatives, ensure controlled reduction conditions to prevent over-reduction or decomposition .
- Hydrochloride Salt Preparation : Treating the free base with concentrated or gaseous HCl in anhydrous ethanol, followed by recrystallization to achieve high purity (>98%) .
- Key Considerations : Monitor reaction progress via TLC and optimize pH during salt formation to avoid impurities.
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Confirm empirical formula (e.g., C₈H₉N₃S·HCl·H₂O) and purity (>98%) .
- Spectroscopic Techniques :
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and benzothiazole ring vibrations (1600–1500 cm⁻¹) .
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and methyl group signals (δ 2.5–2.8 ppm) .
- Thermal Analysis : Determine decomposition temperature (e.g., 260–264°C) using DSC or TGA to assess stability .
Q. What are the recommended storage and handling practices for this compound?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrate formation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Decomposition above 260°C requires avoiding high-temperature environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Temperature Control : Maintain 60–80°C during condensation to balance reaction rate and selectivity. Higher temperatures may promote side reactions (e.g., ring sulfonation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency for the benzothiazole core .
- Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- By-Product Analysis : Employ LC-MS or HPLC to identify impurities (e.g., unreacted thiophenol derivatives) and adjust stoichiometry .
Q. What methodological considerations are critical for evaluating antitumor activity?
- Methodological Answer :
- Cell Line Selection : Use human carcinoma lines (e.g., HeLa, MCF-7) and normal fibroblasts (WI-38) to compare selective cytotoxicity .
- Dose-Response Curves : Test concentrations from 1–100 µM, with 48–72 hr incubation periods. Calculate IC₅₀ values using nonlinear regression models .
- Mechanistic Studies :
- Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining.
- Receptor Binding : Use molecular docking to predict interactions with tyrosine kinase receptors or DNA intercalation .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT simulations for ¹H NMR chemical shifts) .
- Advanced Techniques :
- X-ray Crystallography : Resolve ambiguous proton environments (e.g., methyl vs. aromatic protons) using single-crystal diffraction data .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
- Contradiction Analysis : If decomposition is suspected (e.g., during HCl salt formation), repeat characterization under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
